3-[(Benzyloxy)methyl]piperidine hydrochloride
Description
3-[(Benzyloxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a benzyloxymethyl substituent at the 3-position of the piperidine ring. This compound is structurally related to pharmacologically active piperidine derivatives, such as paroxetine (an SSRI), but lacks the additional aromatic and functional groups seen in more complex analogs .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJRMPNNWJKIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
3-[(Benzyloxy)methyl]piperidine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful for creating complex organic molecules. The compound can undergo reactions such as:
- Substitution Reactions : Modifications to the piperidine ring can yield derivatives with altered pharmacological properties.
- Oxidation Reactions : The compound can be oxidized to form alcohols or ketones, which are valuable intermediates in synthetic pathways.
Pharmacological Studies
Research indicates that this compound may exhibit biological activity relevant to pharmacology:
- Enzyme Inhibition : Preliminary studies suggest its potential as an enzyme inhibitor, which can be crucial for studying enzyme kinetics and interactions in biological systems.
- Receptor Binding Studies : Its structural similarity to other piperidine derivatives suggests possible interactions with various receptors, potentially influencing neurotransmitter systems or acting as ion channel blockers.
Medicinal Chemistry
The compound's unique structural attributes position it as a candidate for drug development:
- Antioxidant Properties : Due to its phenolic components, it may exhibit free radical scavenging activity, which is beneficial in developing antioxidant therapies.
- Neuroprotective Effects : The piperidine structure is often associated with neuroactive properties, making it a focus for research on neurodegenerative diseases.
- Potential Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties.
Case Study 1: Enzyme Interaction
A study explored the enzyme inhibition capabilities of this compound by evaluating its effects on specific enzyme targets. Results indicated significant inhibition rates compared to control groups, highlighting its potential utility in pharmacological research focused on enzyme modulation.
Case Study 2: Neuroprotective Potential
In vitro assays conducted on neuronal cell lines demonstrated that the compound could protect against oxidative stress-induced cell death. This suggests that this compound may be beneficial in developing treatments for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Versatile transformations and derivative synthesis |
| Pharmacology | Enzyme inhibition and receptor binding studies | Insights into enzyme kinetics and drug interactions |
| Medicinal Chemistry | Antioxidant and neuroprotective properties | Potential treatments for oxidative stress and neuroprotection |
Mechanism of Action
The mechanism by which 3-[(benzyloxy)methyl]piperidine hydrochloride exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved can vary widely depending on the biological system or process being studied.
Comparison with Similar Compounds
Structural Analogues of Piperidine Hydrochlorides
The following table summarizes key structural and physicochemical differences between 3-[(benzyloxy)methyl]piperidine hydrochloride and its analogs:
Key Differences and Research Findings
Lipophilicity and Solubility: The benzyloxy group in 3-[(benzyloxy)methyl]piperidine HCl increases lipophilicity compared to 3-methylpiperidine HCl, which may reduce aqueous solubility .
Pharmacological Relevance: Paroxetine HCl demonstrates the impact of additional substituents: the 4-fluorophenyl and benzodioxol groups confer serotonin reuptake inhibition, while 3-[(benzyloxy)methyl]piperidine HCl lacks these pharmacophores .
Synthetic Utility :
- 3-[(Benzyloxy)methyl]piperidine HCl is synthesized via nucleophilic substitution or reductive amination, similar to methods for 3-methylpiperidine HCl .
- Paroxetine’s synthesis involves stereoselective steps due to its trans-3,4-disubstituted piperidine core, highlighting the complexity compared to simpler analogs .
Biological Activity
3-[(Benzyloxy)methyl]piperidine hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article outlines its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHClNO
- CAS Number : 1185052-50-9
- Molecular Weight : 239.76 g/mol
This compound primarily functions as a receptor antagonist and an enzyme inhibitor . Its interactions with various biological targets contribute to its therapeutic potential.
- Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Receptor Interaction : It has been reported to interact with several receptors, influencing pathways involved in pain modulation and inflammation .
In Vitro Studies
- AChE Inhibition : Studies have demonstrated that this compound exhibits potent AChE inhibitory activity, with IC values indicating strong efficacy compared to standard inhibitors .
- Cellular Effects : The compound has been observed to modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to enhanced cellular function and tissue regeneration in specific contexts.
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects of this compound:
- Inflammation Models : In murine models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Animal studies indicate that the compound may offer neuroprotective benefits by improving cognitive functions and reducing neurodegeneration markers in models of Alzheimer's disease .
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice, treatment with this compound resulted in improved memory performance on behavioral tests, alongside reduced amyloid plaque accumulation in the brain .
- Pain Management : Another study highlighted its efficacy in reducing pain responses in inflammatory pain models, indicating its potential role in pain management therapies.
Research Findings Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
